Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
CAS No.: 1116358-98-5
Cat. No.: VC8207866
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116358-98-5 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | tert-butyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17/h7-9H,4-6H2,1-3H3,(H,16,18) |
| Standard InChI Key | MMPJJEUWBFZCPO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5-oxo-5,6,7,8-tetrahydronaphthalene core, a partially hydrogenated naphthalene system with a ketone group at position 5. The tert-butyl carbamate moiety is attached at position 2, introducing steric bulk and influencing solubility (Figure 1). The IUPAC name, tert-butyl -(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 |
| InChIKey | MMPJJEUWBFZCPO-UHFFFAOYSA-N |
| XLogP3 | 2.37 |
| Topological Polar Surface Area | 46.6 Ų |
The tert-butyl group enhances lipophilicity (), favoring membrane permeability, while the carbamate linkage contributes hydrogen-bonding capacity (TPSA = 46.6 Ų).
Spectroscopic Characterization
Though experimental spectral data for this specific compound are unavailable, analogous carbamates exhibit characteristic IR absorptions at 1700–1750 cm (C=O stretch) and 1250–1300 cm (C-O-C asymmetric stretch). NMR predictions include signals for the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm).
Synthesis and Derivative Preparation
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 6-Oxo-azaspiro[3.3]heptane | NaBH, MeOH, 25°C, 1h | 93.7 |
| 2-Iodo-pyrrolo[2,3-b]pyridine | n-BuLi, THF, -78°C to RT | 63.2 |
Reductive amination and nucleophilic substitution are common in related systems, as seen in spirocyclic carbamate syntheses (Table 2) .
Biological Activity and Mechanistic Insights
Neuroprotective Effects
In vitro models using SH-SY5Y cells demonstrate that structurally similar carbamates reduce oxidative stress (EC = 12–18 μM) by upregulating glutathione synthesis. While direct evidence is lacking, the 5-oxo group may chelate metal ions implicated in neurodegeneration.
Pharmaceutical Applications
Drug Intermediate Utility
The compound serves as a precursor in spirocyclic β-lactam antibiotics, where the tetrahydronaphthalenone core enhances β-lactamase resistance.
Prodrug Design
Carbamate groups improve pharmacokinetics by masking amine functionalities, enabling sustained release in vivo.
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure variants.
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Target Validation: Screen against kinase and protease libraries to identify novel targets.
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ADMET Profiling: Assess bioavailability, metabolism, and CNS penetration in rodent models.
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